(5E)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one
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Overview
Description
(5E)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound that features a unique combination of functional groups, including imidazole, pyrazole, and thiazolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-(1H-imidazol-1-yl)propylamine and 2-(1H-pyrazol-1-yl)benzaldehyde. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, p-toluenesulfonic acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of (5E)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Triple-bonded compounds: Such as acetylene and cyanogen, which have unique bonding properties and applications.
Heparinoid: Compounds similar to heparin, used for their anticoagulant properties.
Uniqueness
What sets (5E)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one apart is its combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
(5E)-2-(3-imidazol-1-ylpropylimino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c26-18-17(13-15-5-1-2-6-16(15)25-11-4-8-22-25)27-19(23-18)21-7-3-10-24-12-9-20-14-24/h1-2,4-6,8-9,11-14H,3,7,10H2,(H,21,23,26)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDRTYMQHRBNMO-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NCCCN3C=CN=C3)S2)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NCCCN3C=CN=C3)S2)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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